

Octanoyl L-Carnitine-d3 Chloride material safety data sheet

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Compound of Interest

Compound Name: Octanoyl L-Carnitine-d3 Chloride

Cat. No.: B1147581

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Technical Guide: Octanoyl L-Carnitine-d3 Chloride

Operational Framework for High-Precision Quantitation in Metabolic Profiling

Abstract

This technical guide provides a comprehensive operational framework for **Octanoyl L-Carnitine-d3 Chloride** (C8-Carnitine-d3), a stable isotope-labeled internal standard critical for the quantification of medium-chain acylcarnitines.[1][2] While traditional Material Safety Data Sheets (MSDS) focus solely on hazard identification, this document integrates safety protocols with analytical integrity, detailing how physicochemical properties—specifically hygroscopicity and isotopic stability—directly impact quantitative accuracy in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.[1][2] This guide is designed for analytical chemists and metabolic researchers targeting Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency screening.[1][2]

Part 1: Molecular Identity & Physicochemical Integrity

Octanoyl L-Carnitine-d3 Chloride is the deuterated analog of octanoylcarnitine, a diagnostic metabolite.[1][2] Its utility relies on the principle of Isotope Dilution Mass Spectrometry (IDMS), where the labeled standard corrects for ionization suppression and extraction variability.[2]

1.1 Structural Architecture

- Chemical Name: L-Carnitine octanoyl ester-d3 (chloride salt)[1][2][3][4]
- Formula:

[1][2][3]
- Isotopic Labeling: The deuterium label (

) is located on the N-methyl group of the quaternary ammonium moiety.[2]
 - Technical Insight: This placement is critical.[5] The methyl hydrogens are chemically non-exchangeable under standard physiological and analytical conditions (unlike hydroxyl or carboxyl protons), ensuring the isotopic label remains intact during extraction and ionization [1].[2]
- Counter-ion: Chloride (

).[1][2]
 - Function: The chloride salt form enhances aqueous and methanolic solubility, facilitating rapid dissolution in extraction solvents.

1.2 Physicochemical Data Table

Property	Specification	Operational Implication
Molecular Weight	~326.87 g/mol	+3 Da shift from native C8-Carnitine (323.9 g/mol).[1][2]
Physical State	Crystalline Solid	Prone to static; requires anti-static gun for weighing.
Hygroscopicity	High	Absorbs atmospheric moisture rapidly; alters effective mass.
Solubility	MeOH, Water, DMSO	Compatible with standard protein precipitation workflows.
Isotopic Purity	99% deuterated	Essential to prevent "cross-talk" (unlabeled impurity contributing to analyte signal). [2]

Part 2: Metabolic Context & Diagnostic Logic[2][6]

The primary application of this material is the diagnosis of MCAD Deficiency, the most common disorder of fatty acid oxidation.

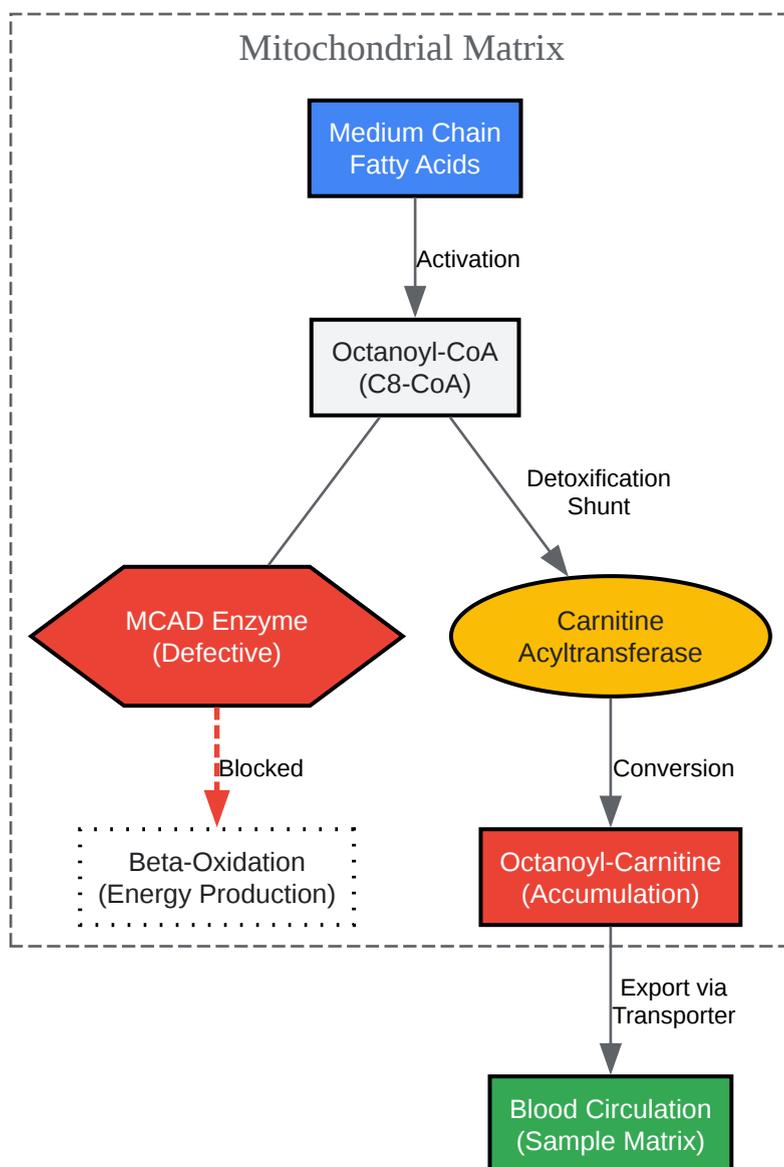
2.1 The Metabolic Blockade

In healthy metabolism, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) catalyzes the dehydrogenation of C6–C12 fatty acids.[1][2] In MCAD deficiency, this enzyme is defective.[6][7]

- Consequence: Medium-chain acyl-CoAs (specifically Octanoyl-CoA) accumulate in the mitochondria.[1][2]
- Detoxification: To relieve mitochondrial stress, the accumulated Acyl-CoA is converted to Acylcarnitine (C8-Carnitine) by carnitine acyltransferases and exported into the blood [2].[1][2]
- Detection: Elevated C8-Carnitine in blood (measured against the C8-d3 internal standard) is the primary biomarker.[1][2]

2.2 Pathway Visualization

The following diagram illustrates the mechanistic failure in MCAD deficiency that necessitates the use of Octanoyl L-Carnitine-d3.



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Caption: C8-Carnitine accumulation mechanism.[1][2] The MCAD block forces the conversion of toxic Acyl-CoA into Acylcarnitine, which is exported to the blood.[2]

Part 3: Risk Management & Handling (Enhanced MSDS)

Standard MSDS documents classify this compound as a chemical irritant. However, for the analytical scientist, the "Hazard" is not just toxicity, but data corruption.

3.1 Health & Safety Profile

- Signal Word: Warning.
- GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A).[2]
- Biological Mimicry: As a carnitine analog, it is biologically active. While acute toxicity is low, avoid inhalation of dust to prevent potential respiratory sensitization.
- PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Use a fume hood during powder handling to prevent inhalation.

3.2 Stability & Handling (The "Data Hazard")

The chloride salt is hygroscopic.[2] Moisture uptake introduces a systematic error in gravimetric preparation.

- The Risk: If the powder absorbs 2% water by weight during weighing, your stock solution concentration is 2% lower than calculated. This error propagates to every sample, causing a false low bias in patient results.
- Mitigation Protocol:
 - Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
 - Desiccation: Store bulk material in a desiccator at -20°C.
 - Rapid Weighing: Use an anti-static gun to neutralize charge; weigh quickly into a tared vessel. Alternatively, dissolve the entire vial contents with a known volume of solvent (volumetric addition) to bypass weighing errors [3].[2]

Part 4: Analytical Protocol (LC-MS/MS)

This section details the self-validating workflow for using **Octanoyl L-Carnitine-d3 Chloride** as an Internal Standard (IS).

4.1 Working Standard Preparation

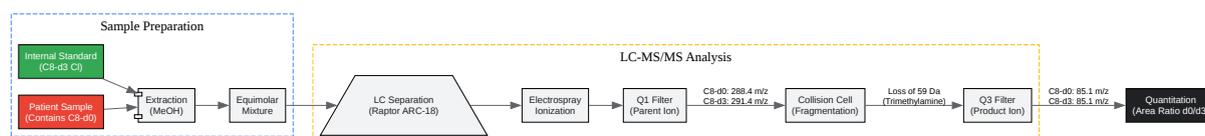
Objective: Create a stable IS working solution for daily use.

- Primary Stock (1 mg/mL): Dissolve accurately weighed C8-Carnitine-d3 in Methanol. Store at -20°C. Stability: >1 year.
- Working IS Solution: Dilute Primary Stock into the extraction solvent (typically Methanol containing other acylcarnitine IS).[2]
 - Target Concentration: The concentration should mimic the physiological cut-off level for C8-carnitine (approx.[1][2] 0.3 μM) to ensure linearity near the decision limit [4].

4.2 Sample Preparation (Dried Blood Spot - DBS)

- Step 1: Punch 3.2 mm DBS disk into a 96-well plate.
- Step 2 (Critical): Add Working IS Solution (in Methanol) directly to the spot.[2]
 - Mechanism:[1] The solvent extracts the analytes while simultaneously depositing the IS. This ensures that extraction efficiency losses affect both the analyte and the IS equally (Ratio = Constant).[2]
- Step 3: Incubate (20 min, ambient), then transfer supernatant.
- Step 4: Evaporate and reconstitute (if using derivatized method) or inject directly (underivatized method).[2]

4.3 LC-MS/MS Workflow Visualization



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Caption: IDMS Workflow. Note that precursor ions differ by 3 Da, but both fragment to the common 85.1 m/z backbone ion in standard acylcarnitine analysis.[2]

4.4 Quality Assurance Checks

To validate the system, monitor the IS Peak Area across the run.

- Acceptance Criteria: IS area variation < 15% RSD across the batch.
- Failure Mode: A sudden drop in IS area indicates "Ion Suppression" from the matrix (e.g., phospholipids).[2] Because the IS co-elutes with the analyte, the analyte is likely suppressed too. The ratio (Analyte/IS) corrects for this, provided the signal is not completely extinguished.

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